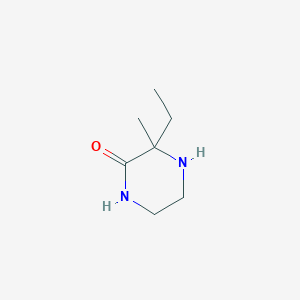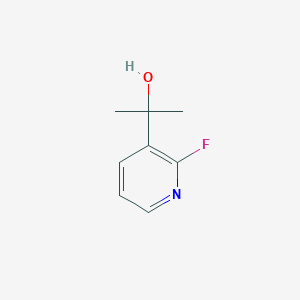
1-(ピペリジン-4-カルボニル)ピペリジン-4-オン塩酸塩
概要
説明
1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural alkaloids
科学的研究の応用
1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
作用機序
Target of Action
It is known that piperidinone derivatives are often used as intermediates in the manufacture of chemicals and pharmaceutical drugs .
Mode of Action
It’s known that piperidinone derivatives can interact with the active sites of specific enzymes, effectively hindering the binding of the enzyme’s substrate and impeding catalytic reactions .
生化学分析
Biochemical Properties
1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride plays a significant role in biochemical reactions. It has been found to exhibit various biological activities, including antimicrobial, antiviral, and central nervous system depressant effects . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), modulating their gene expression . These interactions suggest that 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride may have potential therapeutic applications in treating inflammation and infections.
Cellular Effects
The effects of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to affect the expression of COX-2 and iNOS genes in cultured cells, leading to changes in inflammatory responses . Additionally, its antimicrobial properties suggest that it can disrupt bacterial cell membranes and inhibit microbial growth .
Molecular Mechanism
At the molecular level, 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, the compound inhibits COX-2 activity, reducing the production of pro-inflammatory mediators . It also modulates gene expression by interacting with transcription factors and signaling pathways, thereby influencing cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its effects over extended periods .
Dosage Effects in Animal Models
The effects of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting microbial growth . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s effects on metabolic flux and metabolite levels are significant, as it can influence the overall metabolic state of cells and tissues . Understanding these pathways is crucial for developing effective therapeutic strategies that leverage the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can affect its activity and function, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
準備方法
The synthesis of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of piperidine with carbonyl-containing compounds under specific conditions. For instance, the compound can be synthesized from tert-butyl 4-(1-piperidinylcarbonyl)-1-piperidinecarboxylate through a series of steps including deprotection and cyclization .
Industrial production methods often involve the hydrogenation of pyridine derivatives using catalysts such as molybdenum disulfide or rhodium on carbon. These methods are designed to be cost-effective and scalable for large-scale production .
化学反応の分析
1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides.
Common reagents and conditions used in these reactions include mild acids, bases, and solvents like ethanol or methanol. Major products formed from these reactions include various substituted piperidines and piperidinones .
類似化合物との比較
1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride can be compared with other similar compounds such as:
Piperidine: A simpler structure with a single piperidine ring.
Piperidin-4-one: A derivative with a carbonyl group at the fourth position.
Piperidine-4-carboxylic acid: Contains a carboxyl group instead of a carbonyl group.
The uniqueness of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride lies in its dual piperidine rings and the specific positioning of the carbonyl group, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
1-(piperidine-4-carbonyl)piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h9,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBVYIPXSJEFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(=O)CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661722 | |
| Record name | 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189684-40-9 | |
| Record name | 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1461665.png)
![2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B1461666.png)


amine](/img/structure/B1461672.png)



![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)
![2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1461679.png)




